4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol
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Overview
Description
4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a phenol ring. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol typically involves the reaction of 2-methylphenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves the use of continuous flow reactors to improve efficiency and yield. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The Boc group can be removed under acidic conditions to yield the free phenol.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The Boc group is typically removed using trifluoroacetic acid or hydrochloric acid in an organic solvent.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Free phenol.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol is used in various scientific research applications:
Chemistry: As a protecting group for phenols in organic synthesis.
Biology: In the synthesis of biologically active molecules where phenol protection is required.
Medicine: In the development of pharmaceuticals where selective protection and deprotection of hydroxyl groups are necessary.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism by which 4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol exerts its effects is primarily through the protection of the phenol group. The Boc group stabilizes the phenol, preventing it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
4-[(Tert-butoxycarbonyl)oxy]phenylboronic acid pinacol ester: Similar in structure but includes a boronic acid group.
tert-Butyl carbazate: Another compound featuring the Boc group, used for protecting amines.
Uniqueness
4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol is unique due to its specific application in protecting phenol groups, whereas other Boc-protected compounds may target different functional groups such as amines or carboxylic acids. This specificity makes it particularly valuable in synthetic routes where phenol protection is crucial .
Properties
IUPAC Name |
tert-butyl (4-hydroxy-3-methylphenyl) carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8-7-9(5-6-10(8)13)15-11(14)16-12(2,3)4/h5-7,13H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXZOCUVVOPORJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652498 |
Source
|
Record name | tert-Butyl 4-hydroxy-3-methylphenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457634-20-7 |
Source
|
Record name | tert-Butyl 4-hydroxy-3-methylphenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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